Phenyl(piperidin-2-yl)acetonitrile
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Overview
Description
Phenyl(piperidin-2-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperidine ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(piperidin-2-yl)acetonitrile typically involves the reaction of piperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of phenylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to facilitate the reaction can enhance efficiency and reduce the need for excess reagents .
Chemical Reactions Analysis
Types of Reactions
Phenyl(piperidin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Oxidation: Phenyl(piperidin-2-yl)acetone or phenyl(piperidin-2-yl)acetic acid.
Reduction: Phenyl(piperidin-2-yl)methylamine.
Substitution: Various substituted phenyl(piperidin-2-yl)acetonitriles depending on the substituents introduced.
Scientific Research Applications
Phenyl(piperidin-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of phenyl(piperidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For instance, it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Lacks the piperidine ring, making it less complex and potentially less versatile in certain applications.
Phenyl(piperidin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile, leading to different chemical properties and reactivity
Uniqueness
Phenyl(piperidin-2-yl)acetonitrile is unique due to its combination of a phenyl group, a piperidine ring, and a nitrile group. This structural arrangement provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,12-13,15H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGDHTYZTPBCLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596634 |
Source
|
Record name | Phenyl(piperidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500780-11-0 |
Source
|
Record name | Phenyl(piperidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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